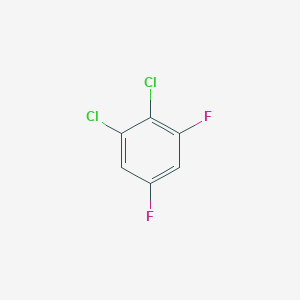

1,2-Dichloro-3,5-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

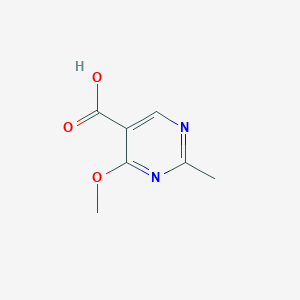

1,2-Dichloro-3,5-difluorobenzene is a derivative of benzene, which is an aromatic compound. It differs from the parent compound by the presence of two adjacent chlorine atoms and two fluorine atoms . It is used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide, and as an agent to remove carbon-based contamination from metal .

Synthesis Analysis

Difluorobenzenes can be prepared by the Balz-Schiemann reaction, which entails conversion of diazonium tetrafluoroborate salts to their fluorides . The synthesis of 1,2-difluorobenzene starts with 2-fluoroaniline . A continuous-flow methodology has been reported, which effectively addresses this series of process challenges by an extra inert solvent flow .

Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-3,5-difluorobenzene is C6H2Cl2F2 . The molecular weight is 182.983 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .

Physical And Chemical Properties Analysis

1,2-Dichloro-3,5-difluorobenzene is a colorless liquid . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant . It is a weakly coordinating for metal complexes, in contrast to acetonitrile, DMSO, and DMF .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

1,2-Dichloro-3,5-difluorobenzene is involved in various synthesis processes. For instance, it's used in the synthesis of m-difluorobenzene from m-dichlorobenzene, which involves steps like nitration, fluorination, chlorination, and dechlorination. This process is noted for its advantages in terms of low costs, mild conditions, and easy operations (Zhu-Lian Xue, 2001).

Organometallic Chemistry

In organometallic chemistry, 1,2-difluorobenzene, a closely related compound, is recognized as a versatile solvent for organometallic chemistry and transition-metal-based catalysis. Its weak binding to metal centers due to fluorine substituents makes it suitable as a non-coordinating solvent or a readily displaced ligand. This property is exploited in well-defined complexes and in catalytic examples for contemporary organic synthesis (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Biodegradation Studies

A study focused on the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by a microbial strain, Labrys portucalensis. This strain can degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating its potential in environmental applications for breaking down industrial compounds (I. Moreira, C. Amorim, M. Carvalho, P. Castro, 2009).

Isomerization Mechanisms

Research on isomerization mechanisms of dichloro- and difluorobenzenes, including 1,2-difluorobenzene, reveals that isomerization results from a 1,2-shift of the halogen. The study provides insights into the activation energy and protonation processes in these compounds, contributing to a deeper understanding of their chemical behavior (Yu. A. Borisov, N. Raevskii, E. S. Mortikov, V. A. Plakhotnik, I. I. Lishchiner, 1992).

Pharmaceutical and Agricultural Intermediates

1,2-Dichloro-3,5-difluorobenzene and its derivatives are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. Their chemical properties make them suitable for such applications, contributing to the development of various products in these sectors (R. Moore, 2003).

Vibrational Spectroscopy

Vibrational spectroscopy studies of compounds like 1,3-dichloro-4-fluorobenzene provide insights into the vibrational behaviors of substituted benzenes, including 1,2-dichloro-3,5-difluorobenzene. These studies are essential for understanding the molecular structures and behaviors of such compounds (B. V. Reddy, G. Rao, 1994).

Safety And Hazards

When handling 1,2-Dichloro-3,5-difluorobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

1,2-dichloro-3,5-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSMWQAAYSGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3,5-difluorobenzene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)

![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)

![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)

![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)

![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)